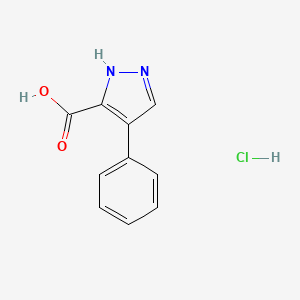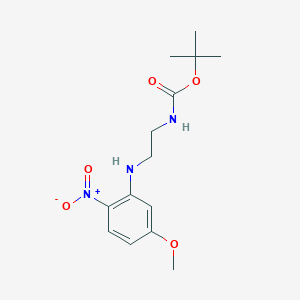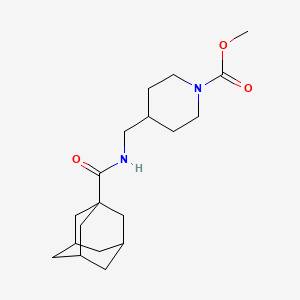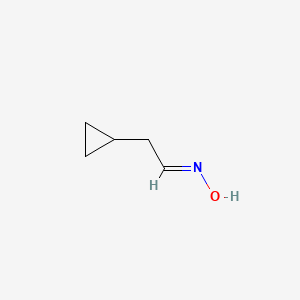![molecular formula C16H19NO2 B2460953 N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide CAS No. 2411264-59-8](/img/structure/B2460953.png)
N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide is a chemical compound with the molecular formula C15H17NO2. It is also known as O-4394 or JDTic, and is a selective antagonist of the kappa-opioid receptor. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of addiction, depression, and anxiety.
Mechanism of Action
The mechanism of action of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide is through its selective antagonism of the kappa-opioid receptor. This receptor is involved in the regulation of pain perception, mood, and addiction. By blocking the activity of this receptor, N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide may help to reduce drug cravings and withdrawal symptoms, as well as improve mood.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide has a number of biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction, as well as reduce anxiety and depression-like behaviors. It has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide is its selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in addiction, mood, and pain regulation. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide. One area of interest is its potential use in the treatment of addiction to drugs such as cocaine and opioids. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of depression and anxiety, as well as other psychiatric disorders. Finally, there is interest in developing more potent and selective kappa-opioid receptor antagonists based on the structure of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide.
Synthesis Methods
The synthesis of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide involves a multi-step process. The first step is the preparation of 3-(phenylmethyl)oxolane-2,4-dione, which is then reacted with butyn-2-amine to yield N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-ynamide. This synthetic method has been described in detail in several scientific publications.
Scientific Research Applications
N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to be a selective kappa-opioid receptor antagonist, which makes it a promising candidate for the treatment of addiction to drugs such as cocaine and opioids. It has also been investigated for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-16(18)17-15(11-13-9-10-19-12-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,9-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGUSUUCLDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1CCOC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2460873.png)
![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)


![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)
![2-[3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2460883.png)


![N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2460888.png)
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)

![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)